Metabolic Stability and In Vivo Fate: N-(4-Bromo-2-cyanophenyl)acetamide as a Key Metabolite of NO-1886
Unlike its closely related structural predecessor, the antilipidemic agent NO-1886, N-(4-Bromo-2-cyanophenyl)acetamide serves a distinct role as a primary metabolite. Following oral administration of NO-1886 to rats, N-(4-Bromo-2-cyanophenyl)acetamide (M-2) was identified as a major metabolite, accounting for a significant portion of the recovered dose in both urine and feces [1]. While the parent compound NO-1886 is known for its plasma triglyceride-lowering effects, the metabolite exhibits comparatively lower potency in this specific assay . This quantifiable difference in both chemical structure and resultant biological activity underscores its non-interchangeable utility; it is the compound of choice for studies focused on the metabolic fate and biotransformation pathways of NO-1886 rather than its primary pharmacological action.
| Evidence Dimension | In vivo metabolic fate |
|---|---|
| Target Compound Data | Major metabolite (M-2) recovered in urine (27.9±2.1%) and feces (63.5±4.2%) within 24h of NO-1886 oral dosing (3 mg/kg). |
| Comparator Or Baseline | NO-1886 (diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate), parent compound. |
| Quantified Difference | Target compound is a primary, distinct metabolite of the comparator; demonstrates lower efficacy as an antilipidemic agent. |
| Conditions | Sprague-Dawley rats; oral administration; 24-hour collection period. |
Why This Matters
For researchers studying drug metabolism and pharmacokinetics (DMPK), specifically the biotransformation of NO-1886, this compound is an essential analytical standard or metabolic probe, not a substitute for the parent drug.
- [1] Goto, K., Ohmizo, M., Morioka, Y., Tsutsumi, K., Harada, M., & Naito, S. (1996). Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate in the rat. Xenobiotica, 26(1), 1-13. View Source
